
3-Isocyano-2-methylprop-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isocyano-2-methylprop-1-ene is an organic compound with the molecular formula C5H7N. It is characterized by the presence of an isocyano group (-N=C) attached to a methylpropene backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 3-Isocyano-2-methylprop-1-ene can be synthesized through a multi-step chemical process. One common method involves the reaction of 2-methylprop-1-ene with phosgene (COCl2) to form an intermediate chloroformate, which is then treated with ammonia to yield the desired isocyano compound .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 3-Isocyano-2-methylprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isocyanates or other oxidized derivatives.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyano group under mild conditions.
Major Products Formed:
Oxidation: Isocyanates and other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Isocyano-2-methylprop-1-ene has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and polymers.
Biology: The compound can be used in the synthesis of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 3-Isocyano-2-methylprop-1-ene exerts its effects involves the reactivity of the isocyano group. This group can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds. The pathways involved depend on the specific reaction conditions and the nature of the reactants .
類似化合物との比較
Isocyanopropane: Similar structure but lacks the methyl group.
Isocyanobutane: Contains an additional carbon atom in the backbone.
Isocyanopropene: Similar structure but with different positioning of the isocyano group.
Uniqueness: 3-Isocyano-2-methylprop-1-ene is unique due to its specific arrangement of the isocyano group and the methylpropene backbone. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
特性
分子式 |
C5H7N |
|---|---|
分子量 |
81.12 g/mol |
IUPAC名 |
3-isocyano-2-methylprop-1-ene |
InChI |
InChI=1S/C5H7N/c1-5(2)4-6-3/h1,4H2,2H3 |
InChIキー |
STTAGFRRJKKZFE-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C[N+]#[C-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


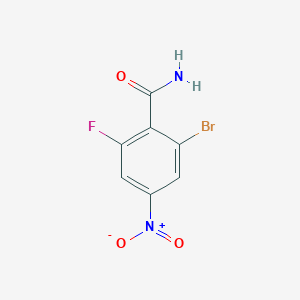
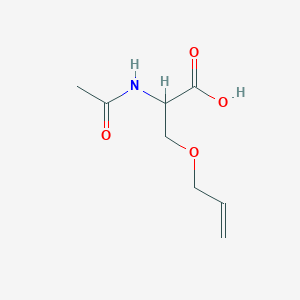
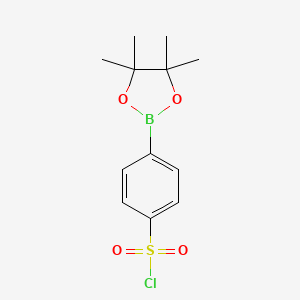
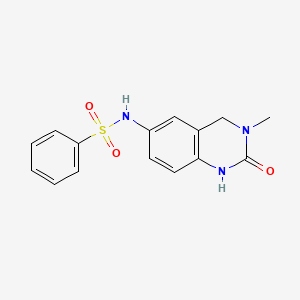
![4,4-Dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B13582268.png)
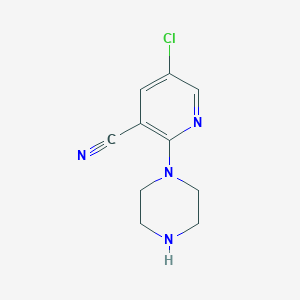
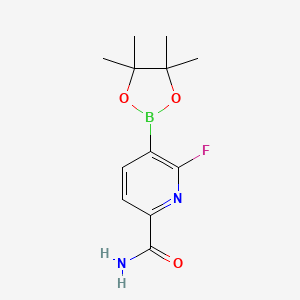
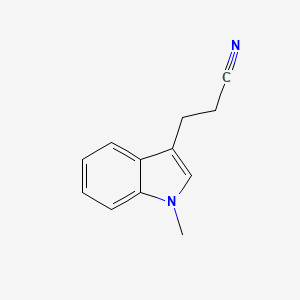

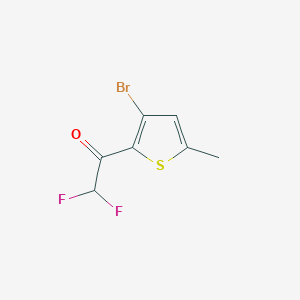
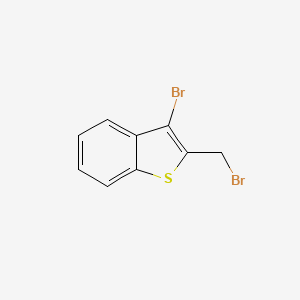
![2-Amino-3-(imidazo[1,2-A]pyridin-3-YL)propanoic acid](/img/structure/B13582307.png)

![Methyl[2-(1-methylazetidin-3-yl)ethyl]aminedihydrochloride](/img/structure/B13582319.png)
